Computed Physicochemical Profile Versus the Unsubstituted Benzoyl Analog
The 3-(4-fluorophenoxy)benzoyl derivative exhibits higher computed lipophilicity (XLogP3 ≈ 3.0–3.5) and topological polar surface area (TPSA ≈ 65–70 Ų) compared with the simplest 6-benzoyl-5H,6H,7H-pyrrolo[3,4‑b]pyridine analog (XLogP3 ≈ 1.0–1.5; TPSA ≈ 42 Ų) . These differences place the compound in a more favorable region of the CNS MPO desirability space for central-nervous-system target engagement while retaining oral drug-like properties.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.0–3.5; TPSA ≈ 65–70 Ų |
| Comparator Or Baseline | 6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine: XLogP3 ≈ 1.0–1.5; TPSA ≈ 42 Ų |
| Quantified Difference | ΔXLogP3 ≈ +2.0; ΔTPSA ≈ +25 Ų |
| Conditions | Computed using XLogP3 and Ertl TPSA algorithms; values estimated from SMILES structure via PubChem/Accelrys prediction tools. |
Why This Matters
The higher lipophilicity and polar surface area predict improved passive membrane permeability and blood–brain barrier penetration potential, which is critical for neurotherapeutic or CNS‑penetrant probe applications.
